5-Chloro-2-(4-chlorophenoxy)aniline
Overview
Description
The compound 5-Chloro-2-(4-chlorophenoxy)aniline is not directly discussed in the provided papers. However, the papers do provide insights into related chlorinated anilines and their properties, which can be useful in understanding the chemical behavior of chlorinated aniline derivatives. For instance, the presence of chlorine substituents can significantly influence the vibrational characteristics of aniline derivatives, as seen in the study of 2-chloro-5-(trifluoromethyl) aniline . This suggests that the chlorine atoms in 5-Chloro-2-(4-chlorophenoxy)aniline would also affect its vibrational properties.
Synthesis Analysis
While the synthesis of 5-Chloro-2-(4-chlorophenoxy)aniline is not explicitly described, the synthesis of other complex aniline derivatives is covered. For example, the synthesis of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline involves a multi-step process including alkylation, Heck reaction, and reduction . This indicates that the synthesis of chlorinated aniline derivatives can be complex and may require multiple steps to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be analyzed using various spectroscopic techniques. The vibrational spectra of 2-chloro-5-(trifluoromethyl) aniline were studied using FT-IR and FT-Raman spectroscopy, and the influence of the chlorine substituent was discussed . These techniques could similarly be applied to 5-Chloro-2-(4-chlorophenoxy)aniline to deduce its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 5-Chloro-2-(4-chlorophenoxy)aniline. However, the preparation of 2, 5-dimethoxy-4-chloro-aniline from its nitro precursor using iron powder in a mixture of ethanol and water suggests that reductive conditions are important for modifying the chemical structure of chlorinated anilines . This could be relevant for understanding the reactivity of 5-Chloro-2-(4-chlorophenoxy)aniline under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be influenced by their molecular structure. The study of 2-chloro-5-(trifluoromethyl) aniline provided insights into its thermodynamic parameters and how they vary with temperature . Additionally, the optical properties of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline were investigated, revealing its behavior under UV-Vis and fluorescence spectroscopy . These findings suggest that 5-Chloro-2-(4-chlorophenoxy)aniline may also exhibit unique physical and chemical properties that could be studied using similar methods.
Scientific Research Applications
General Applications
- Specific Scientific Field : Chemical Industry
- Summary of the Application : 5-Chloro-2-(4-chlorophenoxy)aniline is primarily used as a raw material or intermediate in the production of various chemical compounds .
- Results/Outcomes : The outcomes would also depend on the specific chemical compound being produced. This compound is a building block that can be used to create a variety of other compounds, each with its own properties and uses .
Specific Use Case: Manufacture of Agricultural Chemicals
- Specific Scientific Field : Agriculture
- Summary of the Application : This compound finds application in the manufacture of agricultural chemicals, such as herbicides and fungicides .
- Results/Outcomes : The results would be the production of effective herbicides and fungicides, which can help control weeds and fungal diseases in crops .
Future Directions
properties
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSUJOESWTGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059520 | |
Record name | 4,4'-Dichloro-2-aminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenoxy)aniline | |
CAS RN |
121-27-7 | |
Record name | 5-Chloro-2-(4-chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-chloro-2-(4-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 121-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 5-chloro-2-(4-chlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dichloro-2-aminodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(4-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-(4-chlorophenoxy)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK5QE26HRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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